Product packaging for 6-Nitro-1,3-benzodioxol-5-amine(Cat. No.:CAS No. 64993-07-3)

6-Nitro-1,3-benzodioxol-5-amine

Cat. No.: B1193951
CAS No.: 64993-07-3
M. Wt: 182.13 g/mol
InChI Key: TXZJXBGDLONQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Nitro-1,3-benzodioxol-5-amine is a distinct organic compound that has garnered interest in academic and industrial research primarily as a chemical intermediate. Its structure, featuring the characteristic benzodioxole core with both an amine and a nitro functional group, provides a unique electronic and steric profile that is valuable in the construction of more complex molecular architectures.

The systematic name for this compound is this compound. ontosight.ai It belongs to the benzodioxole family, which is characterized by a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring. ontosight.ai In this specific molecule, the benzene portion of the scaffold is substituted at the 5-position with an amino group (-NH₂) and at the 6-position with a nitro group (-NO₂). ontosight.ai This arrangement of an electron-donating amino group and an electron-withdrawing nitro group on adjacent carbons of the aromatic ring significantly influences the compound's reactivity and properties.

The core structure, 1,3-benzodioxole (B145889), is also commonly known as methylenedioxybenzene. wikipedia.org Consequently, synonyms for the title compound include 5-amino-6-nitro-1,3-benzodioxole and 4-amino-5-nitro-1,2-(methylenedioxy)benzene. ontosight.ai

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
CAS Number 64993-07-3
Appearance Orange solid (as per synthesis reports) chemicalbook.com
Topological Polar Surface Area 90.3 Ų
Hydrogen Bond Donor Count 1

| Hydrogen Bond Acceptor Count | 5 |

Data sourced from multiple chemical databases. chemicalbook.com

The history of this compound is intrinsically linked to the broader development of aromatic chemistry. The parent scaffold, 1,3-benzodioxole, can be synthesized from catechol using disubstituted halomethanes. wikipedia.org The introduction of a nitro group onto an aromatic ring, known as aromatic nitration, is a fundamental reaction in organic chemistry with roots in the 19th century. researchgate.net

Early synthetic procedures for related compounds, such as 5-nitro-1,3-benzodioxole, involved the direct nitration of 1,3-benzodioxole using nitric acid in a solvent like glacial acetic acid. prepchem.com A described method involves adding 1,3-benzodioxole to a solution of nitric acid and water at elevated temperatures to yield the nitrated product. The development of these foundational nitration techniques paved the way for the synthesis of more complex derivatives. The subsequent addition of an amino group, often through the reduction of a second nitro group or other precursor functionalities, would lead to compounds like this compound. Investigations into the electrochemical reduction of nitro groups, a key transformation in this area, have also been a subject of study for many years. acs.org

The primary significance of this compound in academic research lies in its role as a synthetic precursor or intermediate. The two functional groups—the amine and the nitro group—offer versatile handles for a variety of chemical transformations. The amino group can readily undergo reactions such as diazotization, acylation, and alkylation, while the nitro group can be reduced to an amine, enabling further functionalization.

A specific example of its synthesis is detailed in a patent, where a precursor compound is treated with sodium ethanolate (B101781) in methanol (B129727) under reflux to yield 6-nitrobenzo[d] chemicalbook.comacs.orgdioxol-5-amine with high purity. chemicalbook.com This highlights its accessibility as a building block for further synthetic endeavors. The broader 1,3-benzodioxol-5-amine scaffold has been utilized as a key starting material in the synthesis of potent auxin receptor agonists, demonstrating the core's value in creating biologically active molecules. nih.gov In these syntheses, the amine of benzo[d] chemicalbook.comacs.orgdioxol-5-amine is reacted with acyl chlorides to form amide derivatives, showcasing a common and important reaction pathway for this class of compounds. nih.gov

The benzodioxole moiety is a privileged scaffold in medicinal chemistry and materials science, leading to diverse research trajectories. Many natural products contain this structural motif, and it is often associated with a wide range of biological activities. worldresearchersassociations.com

Current research involving benzodioxole derivatives includes:

Anticancer Drug Development : The 1,3-benzodioxole system is an integral part of clinical antitumor agents like etoposide. nih.gov Research continues to explore new benzodioxole-containing compounds for their potential as anticancer drugs. One strategy involves conjugating the benzodioxole ring with arsenical precursors to improve their anti-tumor efficiency and pharmacokinetic properties. nih.gov

Agrochemicals : Scientists have designed and synthesized novel 1,3-benzodioxole derivatives as potent agonists for the auxin receptor TIR1, with the aim of developing new plant growth regulators that promote root growth. nih.gov

Natural Product Synthesis and Isolation : Researchers continue to isolate and identify new benzodioxole compounds from natural sources, such as the plant Astrodaucus persicus, and evaluate their biological potential. nih.gov

Materials and Catalysis : The benzodioxole framework is used to build more complex heterocyclic systems. For example, it has been used as a starting material to synthesize new derivatives containing a 1,2,3-triazole ring via Suzuki-Miyaura coupling reactions, creating compounds for further study. worldresearchersassociations.comresearchgate.net

This ongoing research underscores the versatility and continuing importance of the benzodioxole core in the pursuit of new functional molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O4 B1193951 6-Nitro-1,3-benzodioxol-5-amine CAS No. 64993-07-3

Properties

IUPAC Name

6-nitro-1,3-benzodioxol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-1-6-7(13-3-12-6)2-5(4)9(10)11/h1-2H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZJXBGDLONQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345208
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64993-07-3
Record name 6-Nitro-1,3-benzodioxol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Pathways to 6-Nitro-1,3-benzodioxol-5-amine and its Precursors

The synthesis of this compound involves multi-step processes, beginning with the creation of key precursors. The regioselective introduction of a nitro group onto the 1,3-benzodioxole (B145889) scaffold is a critical initial step, followed by transformations to install the amine functionality at the adjacent position.

Regioselective Nitration of 1,3-Benzodioxole Derivatives

The precise placement of a nitro group on the 1,3-benzodioxole ring is paramount for the synthesis of the target compound. The electron-donating nature of the dioxole ring directs electrophilic substitution, but controlling the position of nitration requires carefully managed reaction conditions.

The nitration of 1,3-benzodioxole to form 5-nitro-1,3-benzodioxole, a key precursor, can be achieved with high regioselectivity under controlled acidic conditions. Traditional methods often employ hazardous mixed acid systems, but recent approaches utilize milder conditions to improve safety and selectivity. nih.gov

One effective method involves the dropwise addition of 1,3-benzodioxole to a solution of concentrated nitric acid in water at a controlled temperature of 60-65°C, followed by heating to 90°C. This process yields 5-nitrobenzo[d] google.comdioxole as a solid product after cooling and filtration. An alternative procedure utilizes glacial acetic acid as a solvent. In this method, 1,3-benzodioxole is dissolved in glacial acetic acid, and a solution of nitric acid in glacial acetic acid is added dropwise while maintaining the temperature between 15-25°C. prepchem.com The mixture is stirred overnight, and the product precipitates out of the solution. prepchem.com

Research has also shown that using an aqueous solution of sodium dodecylsulfate with dilute nitric acid at room temperature provides a mild medium for the highly regioselective nitration of aromatic compounds. rsc.org Furthermore, studies on electrophilic aromatic nitrations demonstrate that using aqueous nitric acid without a strong co-acid can effectively nitrate (B79036) aromatic compounds, reducing the environmental impact and potentially improving selectivities by avoiding the formation of di-nitro byproducts. nih.gov

Table 1: Controlled Acidic Nitration of 1,3-Benzodioxole

Reactant Nitrating Agent/Solvent Temperature Product Yield Reference
1,3-Benzodioxole conc. HNO₃ in H₂O 60-90°C 5-nitrobenzo[d] google.comdioxole 87%
1,3-Benzodioxole HNO₃ in glacial acetic acid 15-25°C 5-nitro-1,3-benzodioxole 90.6% prepchem.com

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions and improving yields. arkat-usa.orgnih.gov In the context of nitration, microwave irradiation can be a powerful tool, often preventing the formation of undesirable di-nitro byproducts. nih.gov While specific studies on the microwave-assisted nitration of 1,3-benzodioxole are not extensively detailed in the provided results, the general principles suggest significant potential. Microwave heating can lead to shorter reaction times and increased yields compared to conventional heating methods. arkat-usa.orgnih.gov

The primary limitation is the lack of specific, published protocols for the microwave-assisted nitration of 1,3-benzodioxole itself. While the synthesis of other 1,3-benzodioxole derivatives has been successfully achieved using microwave irradiation, demonstrating advantages like time savings and increased efficiency, the direct application to nitration requires further investigation. epa.gov

Synthesis of 5-amino-6-nitro-1,3-benzodioxole from 5-acetamino-6-nitro-1,3-benzodioxole

The conversion of the precursor 5-acetamino-6-nitro-1,3-benzodioxole to the final product, this compound, is achieved through the hydrolysis of the acetamido group.

A direct and high-yielding method for generating the desired amine is through base-catalyzed hydrolysis. A specific protocol involves dissolving the starting material, 5-acetamino-6-nitro-1,3-benzodioxole, in methanol (B129727). chemicalbook.com The addition of sodium ethanolate (B101781) (NaOEt) followed by refluxing the mixture for a short period, such as 15 minutes, effectively cleaves the acetyl group to yield 6-nitrobenzo[d] google.comdioxol-5-amine. chemicalbook.com This method demonstrates a rapid and efficient transformation under basic conditions. chemicalbook.com

Table 2: Base-Catalyzed Hydrolysis for Amine Generation

Starting Material Reagent/Solvent Reaction Conditions Product Yield Reference
5-acetamino-6-nitro-1,3-benzodioxole Sodium ethanolate in Methanol Reflux, 15 minutes 6-nitrobenzo[d] google.comdioxol-5-amine 97% chemicalbook.com

Following the base-catalyzed hydrolysis, purification of the resulting this compound is crucial to isolate the compound in high purity. A common and effective technique is silica (B1680970) gel column chromatography. chemicalbook.com After the reaction is complete and cooled, the mixture is typically neutralized with an acid, such as acetic acid, and then concentrated under reduced pressure. chemicalbook.com The resulting residue is then subjected to column chromatography. chemicalbook.com A solvent system of hexane (B92381) and ethyl acetate (B1210297) in a 5:1 ratio has been shown to successfully separate the product, yielding it as an orange solid. chemicalbook.com Another general technique that can be applied for the purification of solid amine products is recrystallization from a suitable solvent, such as alcohol. prepchem.com

Formation of Benzodioxole Scaffolds with Nitro and Amino Functionalities

The synthesis of the this compound framework requires careful control over the introduction and positioning of the nitro and amino substituents on the benzodioxole ring.

Strategies for ortho-Substitution Control

Achieving the desired ortho relationship between the amino and nitro groups on the benzodioxole scaffold is a critical synthetic challenge. The directing effects of the substituents on the aromatic ring play a crucial role in the regioselectivity of electrophilic aromatic substitution reactions. For instance, in the synthesis of certain benzodioxole derivatives, halogenated compounds substituted at the ortho position have shown greater potency in biological assays compared to their meta counterparts. nih.gov This has been attributed to the idea that ortho-halogenated compounds can induce a non-coplanar orientation between aromatic rings, which can be favorable for certain biological activities. nih.gov While not directly involving a nitro and amino group, this highlights the importance of controlling ortho-substitution in the synthesis of functionalized benzodioxoles. An efficient method for achieving specific substitution patterns involves the ipso substitution of an aromatic methoxy (B1213986) group, which has been demonstrated in the synthesis of benzothiazoles from ortho-methoxythiobenzamides. nih.gov

A reported synthesis of this compound involves the treatment of a precursor compound with sodium ethoxide in methanol, followed by reflux. chemicalbook.com This suggests a strategy where the substituents are introduced sequentially, with the directing effects of the existing groups guiding the position of the incoming group.

Stereoselective Synthesis Approaches for Chiral Derivatives

The development of stereoselective methods to produce chiral derivatives of this compound is an area of growing interest, driven by the demand for enantiomerically pure compounds in various applications. One powerful strategy combines organocatalysis and biocatalysis in a one-pot, three-step chemoenzymatic cascade. nih.gov This approach has been successfully used to synthesize chiral γ-nitro alcohols from benzaldehyde (B42025) derivatives. nih.gov The process involves a Wittig reaction, followed by a chiral-thiourea-catalyzed asymmetric conjugate addition and a ketoreductase-mediated reduction, yielding products with high diastereomeric and enantiomeric ratios. nih.gov This methodology demonstrates the potential for creating chiral centers in molecules containing a nitro group, which could be adapted for the synthesis of chiral derivatives of this compound. nih.gov

Reactivity and Derivatization of this compound

The presence of both a nitro and an amino group on the benzodioxole ring makes this compound a versatile substrate for a variety of chemical transformations. The reduction of the nitro group is a particularly important reaction, providing a pathway to diamino derivatives.

Reduction Reactions of the Nitro Group to Amino Functionality

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic chemistry. acs.org This process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.orgacs.org

Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely employed and efficient method for the reduction of nitroarenes. acs.orgcommonorganicchemistry.com This method is often preferred due to its high yields and the relatively clean nature of the reaction. acs.org The reaction can be carried out using a hydrogen balloon at approximately atmospheric pressure or through transfer hydrogenation with agents like silanes. acs.org Pd/C catalysts have been shown to be effective with low catalyst loadings, and both the catalyst and surfactants used in the reaction can often be recycled. acs.org For instance, a Pd/C catalyst supported on cellulose (B213188) filter paper has been developed for the transfer hydrogenation of nitroarenes, demonstrating high efficiency and selectivity. rsc.org The use of bimetallic catalysts, such as Au-Pd supported on molybdenum carbide (Mo₂C), has also been shown to enhance the rate of selective hydrogenation of nitroarenes. rsc.org

Table 1: Catalytic Hydrogenation of Nitroarenes

Catalyst Hydrogen Source Key Features
Pd/C H₂ gas or transfer hydrogenation agents (e.g., silanes) High yields, recyclable catalyst, low catalyst loading required. acs.org
Pd/C on cellulose filter paper Ammonium (B1175870) formate (B1220265) or H₂ gas High efficiency and selectivity, portable catalyst. rsc.org
Au-Pd/Mo₂C H₂ gas Enhanced reaction rates, 100% selectivity to the amine. rsc.org

While catalytic hydrogenation is common, chemical reduction offers alternative pathways. However, metal hydrides like lithium aluminum hydride (LiAlH₄) are generally not suitable for reducing aryl nitro compounds to anilines as they tend to form azo compounds. commonorganicchemistry.comwikipedia.org LiAlH₄ is more effective in reducing aliphatic nitro compounds. commonorganicchemistry.com

Other reducing agents are more effective for aromatic nitro compounds. Iron in acidic media, tin(II) chloride, and sodium hydrosulfite are common choices. wikipedia.org Zinc metal in the presence of ammonium chloride can be used to reduce nitro compounds to hydroxylamines. wikipedia.org A notable method involves the use of silver nanoparticles supported on mesoporous titania (Ag/MTA) in the presence of sodium borohydride (B1222165) (NaBH₄), which has been shown to chemoselectively reduce nitroarenes to the corresponding anilines in excellent yields. nih.gov

Table 2: Chemical Reduction of Nitroarenes

Reducing Agent Conditions Products
Iron (Fe) Acidic media Anilines
Tin(II) chloride (SnCl₂) Mild conditions Anilines
Sodium hydrosulfite - Anilines
Zinc (Zn) Aqueous ammonium chloride Aryl hydroxylamines

Reactions Involving the Amine Group

The primary amine group at the 5-position of the this compound scaffold is a key site for a variety of chemical modifications. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, leading to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Nucleophilic Substitution Reactions

While specific examples of nucleophilic substitution reactions directly on the amine group of this compound are not extensively documented in publicly available literature, the general reactivity of aromatic amines suggests that it can participate in such transformations. The nucleophilicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The presence of the electron-donating benzodioxole moiety enhances the nucleophilic character of the amine, while the electron-withdrawing nitro group at the ortho position diminishes it. This interplay of electronic effects governs the feasibility and outcome of nucleophilic substitution reactions.

Acylation and Sulfonamidation Reactions

The amine group of this compound readily undergoes acylation and sulfonamidation reactions with appropriate acylating and sulfonylating agents. These reactions are fundamental in organic synthesis for the introduction of amide and sulfonamide functionalities, which are prevalent in many biologically active compounds.

Acylation can be achieved using acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. For instance, the synthesis of this compound can proceed through the hydrolysis of its acetylated precursor, N-(6-nitro-1,3-benzodioxol-5-yl)acetamide. chemicalbook.com This indicates that the reverse reaction, the acylation of this compound, is a feasible and well-established transformation.

Sulfonamidation involves the reaction of the amine with a sulfonyl chloride in the presence of a base to yield a sulfonamide. These derivatives are of significant interest due to their wide range of pharmacological activities.

Table 1: Representative Acylation and Sulfonamidation Reactions

ReactantReagentProductReaction Type
This compoundAcetyl chlorideN-(6-Nitro-1,3-benzodioxol-5-yl)acetamideAcylation
This compoundBenzenesulfonyl chlorideN-(6-Nitro-1,3-benzodioxol-5-yl)benzenesulfonamideSulfonamidation
Condensation Reactions with Aldehydes and Ketones

The primary amine functionality of this compound allows for condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. These reactions are typically catalyzed by an acid and involve the elimination of a water molecule.

The formation of Schiff bases is a versatile method for introducing a C=N double bond into a molecule, which can serve as a precursor for various other functional groups through subsequent reactions such as reduction to secondary amines or cycloaddition reactions. The reactivity of the carbonyl compound and the steric and electronic environment of the amine influence the rate and equilibrium of Schiff base formation.

Transformations of the Benzodioxole Moiety

The 1,3-benzodioxole ring system, while generally stable, can undergo specific chemical transformations under certain reaction conditions. These reactions can lead to ring-opened products or functionalization at other positions of the aromatic ring.

Ring-Opening Reactions and Mechanism Elucidation

The cleavage of the 1,3-benzodioxole ring typically requires harsh reaction conditions, such as treatment with strong acids or Lewis acids, often at elevated temperatures. The mechanism of ring opening involves the protonation of one of the oxygen atoms, followed by nucleophilic attack, leading to the cleavage of a carbon-oxygen bond. The presence of the nitro group on the aromatic ring can influence the susceptibility of the benzodioxole moiety to ring-opening, although specific studies on this compound are limited.

Functionalization at Other Positions of the Aromatic Ring

The existing substituents on the aromatic ring of this compound direct the position of further electrophilic aromatic substitution reactions. The amine group is a strong activating group and is ortho-, para-directing. Conversely, the nitro group is a strong deactivating group and is meta-directing. The benzodioxole group itself is considered activating and ortho-, para-directing.

Given the positions of the existing amino and nitro groups, the directing effects on further substitution are as follows:

The amino group at C-5 directs incoming electrophiles to the C-4 and C-6 positions. However, the C-6 position is already occupied by the nitro group.

The nitro group at C-6 directs incoming electrophiles to the C-4 and C-2 positions (relative to the nitro group, which are C-2 and C-4 on the benzene (B151609) ring).

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by mapping the chemical environments of its constituent atoms. For 6-Nitro-1,3-benzodioxol-5-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Chemical Shift Analysis of this compound and Derivatives

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons, the amine protons, and the methylene (B1212753) protons of the dioxole ring. The chemical shifts of the aromatic protons are significantly influenced by the electronic effects of the nitro (-NO₂) and amino (-NH₂) groups. The nitro group is a strong electron-withdrawing group, causing a downfield shift (to higher ppm values) of nearby protons, while the amino group is an electron-donating group, leading to an upfield shift (to lower ppm values).

In this compound, the two aromatic protons are in a para position to each other. The proton at position C7 is ortho to the electron-donating amino group and meta to the electron-withdrawing nitro group, leading to an expected upfield shift. Conversely, the proton at position C4 is ortho to the nitro group and meta to the amino group, resulting in a significant downfield shift. The amine protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent. The two protons of the methylenedioxy bridge (-O-CH₂-O-) are chemically equivalent and appear as a sharp singlet.

For comparison, the ¹H NMR data for the parent compound, 1,3-benzodioxol-5-amine, and a related nitro-substituted derivative, 5-nitro-1,3-benzodioxole, are presented in the table below. This comparison highlights the predictable influence of the nitro and amino substituents on the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Chemical Shift Data of this compound and Related Derivatives.

CompoundSolventAromatic-H (ppm)-OCH₂O- (ppm)-NH₂ (ppm)Other (ppm)
This compound (Predicted)CDCl₃~7.2 (s, 1H, H-4), ~6.3 (s, 1H, H-7)~6.0 (s, 2H)~5.0 (br s, 2H)-
1,3-Benzodioxol-5-amine nih.gov-6.5 (d, 1H), 6.3 (dd, 1H), 6.1 (d, 1H)5.8 (s, 2H)3.4 (br s, 2H)-
5-Nitro-1,3-benzodioxole DMSO-d₆7.91 (dd, 1H), 7.76 (d, 1H), 7.12 (d, 1H)6.27 (s, 2H)--

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the substituents in a predictable manner. The carbon atom bearing the nitro group (C6) is expected to be significantly deshielded and appear at a downfield chemical shift. Conversely, the carbon atom attached to the amino group (C5) will be shielded and resonate at a more upfield position. The carbons of the dioxole ring and the methylene bridge also show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shift Data for this compound.

Carbon AtomPredicted Chemical Shift (ppm)
C4~108
C5~140
C6~135
C7~105
C3a~148
C7a~145
-OCH₂O-~102

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To definitively establish the connectivity of atoms within the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would not show any cross-peaks between the aromatic protons H-4 and H-7 as they are not on adjacent carbons and are thus unlikely to have a significant coupling constant. However, it is a key experiment to confirm the absence of such correlations.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HMQC/HSQC spectrum of this compound would show cross-peaks between H-4 and C-4, H-7 and C-7, and the methylene protons with the methylene carbon of the dioxole ring.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is instrumental in piecing together the molecular structure. Key expected correlations for this compound would include:

The methylene protons (-OCH₂O-) showing correlations to the quaternary carbons C3a and C7a.

The aromatic proton H-4 showing correlations to C6, C5, and C7a.

The aromatic proton H-7 showing correlations to C5, C6, and C3a.

The amine protons showing correlations to C5 and C6.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Analysis of Nitro and Amine Functional Groups

The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro and amino groups.

Nitro Group (-NO₂): The nitro group exhibits two strong and distinct stretching vibrations: an asymmetric stretch typically found in the range of 1500-1650 cm⁻¹ and a symmetric stretch in the 1260-1400 cm⁻¹ region. chemicalbook.com The exact positions are influenced by the electronic environment of the aromatic ring.

Amine Group (-NH₂): Primary amines show two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching modes. researchgate.net A broad N-H bending vibration is also expected around 1600 cm⁻¹. researchgate.net

Identification of Benzodioxole Ring Vibrations

The benzodioxole ring system also has characteristic IR absorption bands. The C-O-C stretching vibrations of the dioxole ring typically appear as strong bands in the fingerprint region, usually between 1250 cm⁻¹ and 1000 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1600-1450 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (-NH₂)N-H Asymmetric Stretch~3450
Amine (-NH₂)N-H Symmetric Stretch~3350
Aromatic C-HC-H Stretch~3100-3000
Nitro (-NO₂)Asymmetric Stretch~1520
Aromatic C=CC=C Stretch~1620, ~1480
Nitro (-NO₂)Symmetric Stretch~1340
BenzodioxoleC-O-C Stretch~1250, ~1040

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, the theoretical exact mass can be calculated based on its chemical formula, C₇H₆N₂O₄. echemi.com This calculated value is a critical parameter for its identification in complex samples. While specific experimental HRMS data for this compound is not widely published, the theoretical value provides a benchmark for its analysis. researchgate.net

Table 1: Theoretical Mass Data for this compound

Parameter Value
Chemical Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol

This interactive table provides the fundamental mass data for the specified compound.

Key expected fragmentation pathways would likely involve:

Loss of the nitro group (-NO₂): A common fragmentation for nitroaromatic compounds.

Cleavage of the dioxole ring: This could involve the loss of formaldehyde (B43269) (CH₂O).

Loss of carbon monoxide (CO): A typical fragmentation pathway for aromatic systems.

Complex rearrangements: As is common in the mass spectra of aromatic compounds. chemguide.co.uk

The analysis of these fragmentation patterns is crucial for distinguishing between isomers and confirming the specific arrangement of substituents on the benzodioxole core. libretexts.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

The structure of this compound contains a potent chromophore system. The benzodioxole ring is substituted with an electron-donating amino group (-NH₂) and a strong electron-withdrawing nitro group (-NO₂) in a para-like arrangement. ontosight.ai This "push-pull" system facilitates a significant intramolecular charge transfer (ICT) transition from the amino group and the ring (the donor) to the nitro group (the acceptor). nih.govchemrxiv.org

This ICT transition is typically the lowest energy electronic transition and is responsible for the compound's color. nih.govresearchgate.net In analogous p-nitroaniline derivatives, this transition results in a strong absorption band in the visible or near-UV region. nih.govresearchgate.net The electronic transitions in such molecules are generally π → π* in nature, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The presence of non-bonding electrons on the amino nitrogen and the oxygens of the nitro and dioxole groups also allows for n → π* transitions, though these are typically much weaker. youtube.com

Table 2: Expected Electronic Transitions for this compound

Transition Type Chromophore Moiety Expected Intensity
π → π* (ICT) Substituted Benzene Ring High

This interactive table summarizes the primary electronic transitions anticipated for the compound based on its structural features.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules with strong intramolecular charge transfer character, such as this compound. chemrxiv.org Theoretical and experimental studies on the closely related p-nitroaniline show that the wavelength of maximum absorption (λmax) of the ICT band is highly sensitive to the solvent environment. chemrxiv.orgacs.org

It is expected that this compound would exhibit positive solvatochromism, meaning its primary absorption band would shift to longer wavelengths (a redshift) as the polarity of the solvent increases. This is because polar solvents can stabilize the more polar excited state to a greater extent than the less polar ground state, thereby lowering the energy gap for the electronic transition. acs.org While specific solvatochromic data for this compound is not available in the reviewed literature, the behavior of similar amines and nitroaromatics strongly supports this prediction. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and intermolecular interactions.

Currently, there are no published crystal structures for this compound in the searched scientific literature. However, crystallographic analyses have been performed on other substituted benzodioxole derivatives. researchgate.netrsc.org Such studies reveal key structural features of the benzodioxole ring system and how it is influenced by different substituents. researchgate.net Were a single crystal of this compound to be analyzed, X-ray crystallography would provide unambiguous confirmation of its molecular structure and insights into its solid-state packing and hydrogen bonding network.

Molecular Conformation and Intermolecular Interactions

The molecular conformation of this compound is largely dictated by the geometry of the benzodioxole ring and the orientation of its substituents. The benzodioxole system itself is generally planar, although the five-membered dioxole ring can adopt a slight envelope conformation. The amino and nitro groups, being attached to the benzene ring, will have their spatial arrangement influenced by electronic and steric effects.

A key feature of this molecule is the presence of both hydrogen bond donors (the amino group) and hydrogen bond acceptors (the nitro group and the oxygen atoms of the dioxole ring). This facilitates the formation of a network of intermolecular hydrogen bonds. Specifically, the N-H protons of the amino group can form strong hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule. This type of interaction is a significant driving force in the assembly of many nitro-aniline derivatives.

Furthermore, the aromatic nature of the benzodioxole ring system allows for the possibility of π-π stacking interactions. These non-covalent interactions, where the electron clouds of adjacent aromatic rings attract each other, play a vital role in stabilizing the crystal lattice. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the same ring can also lead to dipole-dipole interactions, further influencing the molecular arrangement.

Crystal Packing and Supramolecular Assembly

The combination of hydrogen bonding and π-π stacking interactions is expected to result in a well-ordered, three-dimensional supramolecular assembly in the solid state. The crystal packing of this compound is likely to feature layers or columns of molecules held together by these forces.

The specific geometry of the hydrogen bonds will dictate the formation of particular motifs, such as chains or sheets. For instance, a head-to-tail arrangement of molecules, where the amino group of one molecule interacts with the nitro group of another, could lead to the formation of one-dimensional chains. These chains could then be further organized into a three-dimensional structure through weaker C-H···O interactions and π-π stacking between the aromatic rings.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods are crucial for predicting electronic distribution, molecular orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various reactivity descriptors. Functionals such as B3LYP combined with basis sets like 6-31G* are commonly used to perform these calculations.

For 6-Nitro-1,3-benzodioxol-5-amine, DFT calculations can elucidate the distribution of electron density across the molecule. This allows for the generation of molecular electrostatic potential (MEP) maps, which highlight electron-rich and electron-poor regions. The electron-donating amine group and the electron-withdrawing nitro group create a significant dipole moment and influence the reactivity of the aromatic ring. DFT can be used to calculate parameters like ionization potential, electron affinity, and chemical hardness, which provide quantitative measures of the molecule's reactivity. For instance, these calculations can predict the pKa of the amine group and the reduction potential of the nitro group, offering insights into its behavior under different pH conditions.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO is expected to be localized primarily on the electron-rich amine group and the aromatic ring, while the LUMO would be concentrated on the electron-deficient nitro group. This distribution facilitates intramolecular charge transfer, a key characteristic of many nitroaromatic compounds. The energy gap influences the molecule's electronic absorption spectra and its susceptibility to chemical reactions.

Table 1: Representative Frontier Orbital Energies for Substituted Nitroaromatic Compounds This table presents typical values for related compounds to illustrate the expected range for this compound, as specific experimental or calculated values are not available in the provided search results.

Compound Type HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Nitroaniline Isomer -6.5 to -6.0 -2.5 to -2.0 4.0 to 3.5

Quantum chemical calculations are highly effective in predicting various spectroscopic parameters. DFT methods can be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. While specific studies on this compound are limited, data from the closely related compound 5-Nitro-1,3-benzodioxole can provide valuable insights. chemsrc.com For this analogue, DFT calculations (using the B3LYP functional) show good agreement with experimental data for key vibrational modes. chemsrc.com

For this compound, the spectrum would be characterized by:

N-H stretching vibrations from the amine group, typically appearing in the 3300-3500 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching vibrations from the nitro group, expected around 1580 cm⁻¹ and 1400 cm⁻¹, respectively. chemsrc.com

C-O-C stretching vibrations of the benzodioxole ring, typically found between 1000-1250 cm⁻¹. chemsrc.com

Aromatic C-H and C=C stretching modes.

Table 2: Calculated vs. Experimental Vibrational Frequencies for 5-Nitro-1,3-benzodioxole chemsrc.com

Vibrational Mode Calculated (DFT, scaled) (cm⁻¹) Experimental (IR) (cm⁻¹) Experimental (Raman) (cm⁻¹)
Asymmetric NO₂ Stretch 1596 1609 -
Symmetric NO₂ Stretch 1427 1437 1430
CH₂ Scissoring 1474 1489 -
C-O-C Asymmetric Stretch 1224 - -

Furthermore, methods like the Gauge-Independent Atomic Orbital (GIAO) can be employed to predict ¹H and ¹³C NMR chemical shifts, providing a theoretical framework for interpreting experimental NMR data.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment.

MD simulations are ideal for exploring the conformational landscape of flexible molecules like this compound. The primary points of flexibility in this molecule include the rotation of the amine and nitro groups around their respective bonds to the aromatic ring, as well as the puckering of the five-membered dioxole ring.

Studies on related benzodioxole structures have shown that while the six-membered aromatic ring is planar, the five-membered dioxole ring often adopts a non-planar, puckered conformation. chemsrc.com The orientation of the nitro and amine substituents with respect to the plane of the aromatic ring is of particular interest. Steric hindrance between these adjacent groups can lead to non-planar arrangements, which in turn affects the molecule's electronic properties and intermolecular interactions. MD simulations can quantify the dihedral angles describing the rotation of these groups, revealing the most stable conformations and the energy barriers between them.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the interactions between a solute molecule and the surrounding solvent molecules. By running simulations of this compound in different solvents (e.g., water, ethanol, chloroform), one can investigate how solvation affects its conformational preferences and dynamic behavior.

Polar solvents can form hydrogen bonds with both the amine and nitro groups. This solvation can alter the energy landscape, potentially stabilizing conformations that are less favorable in the gas phase. For example, strong hydrogen bonding between a polar solvent and the amine protons can influence the rotation of the nitro group. This interaction can increase the steric requirements of the functional groups, leading to a greater twist of the nitro group out of the plane of the aromatic ring. MD simulations can track changes in key structural parameters, such as bond lengths, bond angles, and dihedral angles, as a function of the solvent environment, providing a molecular-level understanding of these important effects.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Theoretical studies, including Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in understanding and predicting the activity of chemical compounds like this compound. These computational methods explore the link between the physicochemical properties of a substance and its biological or chemical activity.

Elucidation of Key Structural Features for Biological or Chemical Activity

The chemical and potential biological activity of this compound is dictated by the unique arrangement and interplay of its functional groups: the 1,3-benzodioxole (B145889) ring, the nitro group (-NO₂), and the amine group (-NH₂).

1,3-Benzodioxole Core: This heterocyclic moiety is a common scaffold in various bioactive molecules and serves as the structural foundation. Its planarity and aromaticity are key to its interactions with biological targets or other chemicals.

Electron-Withdrawing Nitro Group: The nitro group significantly influences the electronic properties of the aromatic ring. As a strong electron-withdrawing group, it reduces the electron density of the benzodioxole system. This deactivation makes the ring less prone to electrophilic attack compared to unsubstituted or alkyl-substituted benzodioxoles.

Electron-Donating Amino Group: Conversely, the amino group is an electron-donating group, which can increase the electron density at specific positions on the ring, influencing its reactivity and interaction capabilities.

Intramolecular and Intermolecular Interactions: The presence of both a nitro group (hydrogen bond acceptor) and an amino group (hydrogen bond donor) creates the potential for specific intermolecular interactions, such as hydrogen bonding. Computational studies on similar structures have revealed that C–H···O hydrogen bonds can stabilize the crystal lattice.

In the context of other 1,3-benzodioxole derivatives studied for activities like corrosion inhibition, theoretical calculations using semi-empirical methods (such as AM1, PM3, and MNDO) have been employed to establish a relationship between molecular structure and inhibiting efficiency. researchgate.net These studies suggest that the electronic properties governed by substituents are crucial for their chemical activity. researchgate.net

Development of Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling aims to create a mathematical relationship between the chemical structure and a specific activity. This is achieved by calculating molecular descriptors and correlating them with experimental data.

While specific QSAR models for this compound are not widely published, the methodology has been applied to the broader class of 1,3-benzodioxole derivatives. researchgate.net The development of a predictive QSAR model typically involves:

Data Set Collection: Gathering a series of related compounds with measured biological or chemical activity.

Descriptor Calculation: Using computational software to calculate various molecular descriptors for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters.

Model Generation: Employing statistical methods, such as multiple linear regression, to build an equation that links the descriptors to the observed activity.

Validation: Testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. A robust QSAR model is generally considered to have a high squared correlation coefficient (r²) value, typically greater than 0.6 for the training set and 0.5 for the test set. nih.gov

For instance, QSAR studies on other classes of compounds, like benzodiazepines, have successfully generated models that can predict biological activity based on a set of 2D descriptors, demonstrating the utility of this approach. nih.govherts.ac.uk Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding further research and development.

Docking Studies with Biological Targets (if applicable to related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule ligands to the binding site of a protein target. Although specific docking studies for this compound are not prominent in the literature, research on structurally related compounds provides valuable insights into how the benzodioxole and nitro-aromatic scaffolds might interact with biological targets.

For example, a series of nitro-substituted benzamide (B126) derivatives were evaluated as potential anti-inflammatory agents, and molecular docking was used to investigate their interaction with the inducible nitric oxide synthase (iNOS) enzyme. nih.govresearchgate.net The results of these studies indicated that the number, orientation, and polarizability of the nitro groups were crucial for efficient binding to the enzyme's active site. nih.govresearchgate.net

Similarly, other benzodioxole derivatives have been subjected to docking studies to explore their potential as therapeutic agents. Benzodioxole-grafted spirooxindole derivatives were docked against α-glucosidase and α-amylase enzymes, revealing potent inhibitory activity that was supported by the computational analysis. rsc.org

The general procedure for such a docking study involves:

Preparation of the Receptor: The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. mdpi.com

Preparation of the Ligand: The 3D structure of the small molecule (the ligand) is generated and optimized to find its lowest energy conformation. Partial charges and rotatable bonds are defined. nih.gov

Docking Simulation: Software such as AutoDock is used to place the ligand into the defined binding site of the protein. nih.gov Algorithms, like the Lamarckian genetic algorithm, are used to explore various possible binding poses. nih.gov

Analysis of Results: The results are analyzed based on binding energy scores and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) formed between the ligand and the protein's amino acid residues.

These studies on related compounds demonstrate that the structural motifs present in this compound have been successfully modeled to interact with various biological targets.

Table of Docking Studies on Related Compounds

Compound ClassBiological TargetKey FindingsReference
Nitro-substituted benzamidesInducible Nitric Oxide Synthase (iNOS)The number and orientation of nitro groups were found to be important for efficient binding and inhibitory activity. nih.govresearchgate.net
Benzodioxole grafted spirooxindole pyrrolidinyl derivativesα-glucosidase and α-amylaseDocking studies supported the in vitro findings of potent enzyme inhibition. rsc.org
Spiropyrazoline derivativesPoly (ADP-ribose) polymerase 1 (PARP1)Calculations indicated that the compounds could bind to the PARP1 active site, with binding energies suggesting a stable interaction. mdpi.com

Environmental Fate, Degradation, and Sustainability Considerations

Photodegradation Mechanisms of Nitroaromatic Compounds

Nitroaromatic compounds are known to undergo photodegradation in the environment, a process initiated by the absorption of solar radiation. rsc.org The rate and pathway of this degradation are influenced by the specific chemical structure and environmental conditions.

Ultraviolet (UV) radiation is a key driver of the photodegradation of nitroaromatic compounds. For analogous compounds like p-nitroaniline, direct degradation by UV light in aqueous solutions can be slow. nih.gov However, the process is significantly enhanced in the presence of substances like hydrogen peroxide (H₂O₂), which leads to the formation of highly reactive hydroxyl radicals that accelerate the degradation. nih.gov The presence of dissolved organic matter in natural waters can also influence photodegradation rates, acting as photosensitizers that promote indirect photolysis. rsc.org

For 6-Nitro-1,3-benzodioxol-5-amine, UV irradiation is expected to excite the nitroaromatic system, potentially leading to the homolytic cleavage of bonds or reactions with other environmental components. The energy from UV light can lead to the formation of radical cations and neutral radicals, initiating a cascade of degradation reactions. nih.gov

The photolytic degradation of nitroaromatic amines can result in a variety of byproducts. Studies on p-nitroaniline have identified intermediates such as p-aminophenol, p-benzoquinone, and hydroquinone. researchgate.net Based on these findings, the photodegradation of this compound is likely to proceed through several pathways, including the reduction of the nitro group, hydroxylation of the aromatic ring, and potential cleavage of the benzodioxole ring.

Table 1: Potential Photolytic Byproducts of this compound

Potential ByproductChemical StructureFormation Pathway
6-Amino-1,3-benzodioxol-5-amineC₇H₈N₂O₂Photoreduction of the nitro group.
Hydroxylated derivativesC₇H₆N₂O₅Attack by hydroxyl radicals on the aromatic ring.
Catechol derivativesC₆H₆O₂Cleavage of the benzodioxole ring.
Quinone-like structuresC₇H₄N₂O₄Oxidation of hydroxylated intermediates.

Biodegradation Pathways in Environmental Systems

The biodegradation of this compound is expected to be a multi-step process involving the transformation of both the nitro group and the benzodioxole ring by various microorganisms.

The microbial degradation of nitroaromatic compounds is a widely studied process. nih.gov The initial step in the breakdown of the nitro moiety is typically a reduction. Anaerobic bacteria, in particular, can reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amine. researchgate.net

The benzodioxole moiety, on the other hand, is generally degraded aerobically. The initial attack often involves dioxygenase enzymes that introduce two hydroxyl groups into the aromatic ring, leading to the formation of a catechol. nih.gov This catechol is then susceptible to ring cleavage, breaking down the aromatic structure into smaller, more readily metabolizable compounds. unesp.br

Bacterial nitroreductases are key enzymes in the biodegradation of nitroaromatic compounds. oup.comoup.com These flavoenzymes catalyze the NAD(P)H-dependent reduction of the nitro group. oup.com There are two main types of nitroreductases: Type I (oxygen-insensitive) and Type II (oxygen-sensitive). oup.com

Type I nitroreductases, which are of greater environmental significance for degradation, perform a two-electron reduction of the nitro group to a nitroso intermediate, followed by another two-electron reduction to a hydroxylamine (B1172632). oup.com In many cases, the hydroxylamine is the final product of this enzymatic reaction, though some nitroreductases can further reduce it to the corresponding amine. researchgate.net Given the broad substrate specificity of nitroreductases, it is highly probable that they can transform this compound. nih.govnih.gov

Table 2: Postulated Enzymatic Biotransformation Pathway of this compound

StepMetaboliteEnzymeDescription
16-Nitroso-1,3-benzodioxol-5-amineNitroreductaseTwo-electron reduction of the nitro group.
26-Hydroxylamino-1,3-benzodioxol-5-amineNitroreductaseFurther two-electron reduction of the nitroso group.
36-Amino-1,3-benzodioxol-5-amineNitroreductase (in some cases)Final reduction to the amine.
4Catechol derivativeDioxygenaseCleavage of the benzodioxole ring of the parent compound or its metabolites.

The environmental persistence and toxicity of the metabolites of this compound are of significant concern. The intermediates of nitro group reduction, particularly the nitroso and hydroxylamino derivatives, are known to be reactive and potentially more toxic than the parent compound. nih.gov These intermediates can be mutagenic and carcinogenic.

The fully reduced product, a diamino-benzodioxole derivative, would likely be less persistent than the parent nitro compound and more amenable to further aerobic degradation. However, aromatic amines themselves can be toxic. thermofisher.com The ultimate persistence of the compound in the environment will depend on the complete mineralization of the aromatic ring, which requires the action of a diverse microbial community.

Table 3: Assessment of Potential Metabolite Persistence and Toxicity

MetaboliteExpected PersistenceKnown/Expected Toxicity
6-Nitroso-1,3-benzodioxol-5-amineLow (highly reactive)High (mutagenic, carcinogenic potential)
6-Hydroxylamino-1,3-benzodioxol-5-amineLow (reactive)High (mutagenic, carcinogenic potential)
6-Amino-1,3-benzodioxol-5-amineModerateModerate (aromatic amine toxicity)
Catechol derivativesLowModerate

Advanced Oxidation Processes for Remediation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals. This process is effective in destroying a wide range of organic pollutants. The photo-Fenton process enhances the traditional Fenton reaction by incorporating ultraviolet (UV) light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the efficiency of hydroxyl radical production.

The degradation of aromatic amines and nitroaromatic compounds by Fenton and photo-Fenton processes is well-documented. For instance, studies on similar compounds have shown significant removal efficiencies. The application of the photo-Fenton process for the degradation of sodium diclofenac, another complex organic molecule, achieved 97.04% degradation under optimized conditions rsdjournal.org. It is plausible that these processes would be effective in breaking down the aromatic ring and functional groups of this compound.

Table 1: Potential Parameters for Fenton and Photo-Fenton Remediation of Aromatic Compounds

ParameterFenton ProcessPhoto-Fenton Process
Reactants Fe²⁺, H₂O₂Fe²⁺/Fe³⁺, H₂O₂, UV light
pH Acidic (typically 2.5-3.5)Acidic to near-neutral
Key Reactive Species Hydroxyl radical (·OH)Hydroxyl radical (·OH)
Advantages Simple, effectiveHigher efficiency, potential for solar energy use
Disadvantages Sludge production, pH dependentHigher operational cost (UV lamps)

Ozonation involves the use of ozone (O₃) as a powerful oxidant to break down pollutants. Sonolysis, or ultrasound, utilizes high-frequency sound waves to create cavitation bubbles in a liquid. The collapse of these bubbles generates localized high temperatures and pressures, leading to the formation of reactive species, including hydroxyl radicals. The combination of ozonation and sonolysis can have a synergistic effect on the degradation of organic compounds researchgate.net.

The degradation of p-nitrophenol, a compound with a nitro group on an aromatic ring, has been shown to be significantly enhanced by the combination of ozonation and ultrasound researchgate.net. This suggests that such a combined approach could be effective for the remediation of this compound, targeting both the nitro and amine functional groups, as well as the benzodioxole ring structure.

Green Chemistry Principles in Synthesis and Application

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

The synthesis of this compound often involves multiple steps with various reagents and solvents. A known synthesis route involves the deacetylation of 5-acetamino-6-nitro-1,3-benzodioxole using sodium methoxide (B1231860) in methanol (B129727), followed by acidification with glacial acetic acid and extraction with methylene (B1212753) chloride prepchem.com.

Table 2: Analysis of a Synthetic Step for this compound from a Green Chemistry Perspective

Reagent/SolventRole in SynthesisPotential HazardGreener Alternative Considerations
Methanol SolventFlammable, toxicWater, ethanol, or other bio-based solvents
Sodium Methoxide ReagentCorrosive, flammableCatalytic methods, use of a less hazardous base
Glacial Acetic Acid Neutralizing AgentCorrosiveCitric acid or other weaker, less hazardous acids
Methylene Chloride Extraction SolventSuspected carcinogenSupercritical CO₂, ethyl acetate (B1210297), or other less toxic solvents
Toluene Azeotropic removal of water/acidFlammable, toxicUse of vacuum distillation without a co-solvent

Adopting greener solvents and reagents is a key principle of green chemistry. For instance, replacing chlorinated solvents like methylene chloride with less hazardous alternatives such as ethyl acetate or exploring solvent-free reaction conditions can significantly reduce the environmental impact of the synthesis.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The concept, developed by Barry Trost, is a central tenet of green chemistry wikipedia.orgnih.gov. A higher atom economy indicates that fewer atoms from the reactants are wasted as byproducts.

The calculation for percent atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100

In the synthesis of this compound from 5-acetamino-6-nitro-1,3-benzodioxole, sodium methoxide is used for deacetylation. The byproducts of this reaction include sodium acetate. While the yield of this specific reaction is reported to be high (95%), the atom economy is not 100% due to the formation of these byproducts prepchem.com.

Improving atom economy can be achieved by designing synthetic routes that maximize the incorporation of reactant atoms into the final product. This often involves the use of catalytic reactions over stoichiometric ones. For example, developing a catalytic deacetylation method would improve the atom economy by reducing the amount of reagent needed and the subsequent waste generated. The traditional Béchamp process for producing aniline, for example, has a low atom economy of 35%, whereas a catalytic route improves this to 72% rsc.org. This illustrates the potential for significant improvements in process efficiency by adopting catalytic methods.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies

The development of more efficient, selective, and sustainable methods for synthesizing and modifying the benzodioxole core is a primary objective. Current research is moving beyond traditional batch processes to embrace catalytic systems and continuous manufacturing.

The strategic introduction of functional groups onto the 1,3-benzodioxole (B145889) ring is crucial for tuning its chemical and biological properties. Future research will increasingly rely on sophisticated catalytic systems to control reaction outcomes with high precision.

One promising avenue is the use of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and process simplification. mdpi.com For instance, carbon-based solid acids have demonstrated high efficacy in the synthesis of the 1,3-benzodioxole core from catechol and aldehydes or ketones, achieving conversion rates above 80% and selectivity exceeding 95%. google.com Research into other solid catalysts like molecular sieves, known for their shape selectivity, and solid super-strong acids is ongoing to improve upon existing methods that use reagents like Vanadium Pentoxide or tosic acid. google.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another key area. These methods have been successfully employed to synthesize a variety of new 1,3-benzodioxole derivatives containing diverse cyclic, aromatic, and heterocyclic rings by coupling aryl bromides with boronic acid derivatives. worldresearchersassociations.comresearchgate.net Future work will likely focus on developing more active and robust palladium catalysts to broaden the scope of these reactions and improve yields, particularly for electronically deactivated substrates. worldresearchersassociations.comresearchgate.net

Furthermore, the field of electrochemistry, particularly using earth-abundant metals like titanium, presents a novel frontier for catalytic synthesis. acs.org Electrochemically driven processes can offer precise control over redox reactions, potentially enhancing the selectivity of transformations on the benzodioxole scaffold and reducing the reliance on stoichiometric chemical reductants, which generate significant waste. acs.org

Table 1: Comparison of Catalytic Methods for Benzodioxole Synthesis and Functionalization

Catalytic SystemReaction TypeSubstratesKey AdvantagesReported Selectivity/YieldReference
Carbon-Based Solid AcidCyclizationCatechol, Aldehydes/KetonesHigh conversion, Reusability>95% Selectivity google.com
AquivionSO3H®Friedel-Crafts Acylation1,3-Benzodioxole, Propionic AnhydrideHeterogeneous, Recyclable, Continuous flow62% Selectivity mdpi.com
PdCl2(PPh3)2Suzuki-Miyaura CouplingBromo-benzodioxole, Arylboronic acidsMild conditions, Functional group tolerance33-89% Yield worldresearchersassociations.comresearchgate.net
Titanium-MediatorsElectrosynthesis (Reductive Couplings)VariousSustainable (avoids chemical reductants), High tunabilityHigh selectivity potential acs.org

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering superior heat and mass transfer, precise process control, and enhanced safety and scalability compared to traditional batch methods. mdpi.com

The application of flow chemistry to benzodioxole synthesis has been successfully demonstrated in the acylation of 1,3-benzodioxole. mdpi.com Using a packed bed reactor (PBR) filled with a heterogeneous catalyst, a continuous process was run for six hours, demonstrating excellent stability and consistent selectivity. mdpi.com This approach not only streamlines the reaction but also simplifies purification, as the catalyst is contained within the reactor and unreacted starting material can be easily separated and recycled. mdpi.com

While direct flow synthesis of 6-nitro-1,3-benzodioxol-5-amine has not been extensively reported, the successful synthesis of other complex heterocyclic compounds, such as benzodiazepines, in continuous flow platforms highlights the potential of this technology. researchgate.net Future research will likely adapt these principles to the multi-step synthesis of substituted benzodioxoles, integrating reaction, separation, and purification into a single, automated process. This could significantly improve the efficiency and reduce the environmental impact of producing these valuable compounds. mdpi.comresearchgate.net

Integration with Supramolecular Chemistry and Nanotechnology

The unique electronic and structural features of the benzodioxole moiety make it an attractive building block for the construction of advanced materials. By integrating benzodioxole derivatives with the principles of supramolecular chemistry and nanotechnology, researchers can create novel functional architectures and "smart" materials.

Supramolecular chemistry focuses on the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking. nih.govrsc.org The layer-by-layer (LbL) self-assembly technique, for example, allows for the construction of multilayered nanocoatings on various substrates. nih.gov

Future research will explore the use of functionalized benzodioxole derivatives as key components in such self-assembling systems. By strategically placing hydrogen-bond donors/acceptors or halogen atoms on the benzodioxole scaffold, it should be possible to direct their assembly into predictable one-, two-, or three-dimensional networks. nih.gov Another promising approach involves the use of amphiphilic block copolymers, which can self-assemble into complex nanostructures like micelles, vesicles, or nanoparticles. frontiersin.orgnih.govresearchgate.net By incorporating benzodioxole units into these polymers, either in the hydrophobic or hydrophilic block, researchers could create novel, self-assembled nano-architectures with tailored properties, potentially for use in encapsulation and delivery systems. nih.govnih.gov

Smart materials are designed to respond to external stimuli—such as changes in pH, temperature, or light—in a controlled and predictable manner. The development of such materials from benzodioxole derivatives is an exciting emerging paradigm.

The inherent biological activities of many benzodioxole compounds make them ideal candidates for incorporation into stimuli-responsive drug delivery systems. nih.govmdpi.comontosight.ai For instance, benzodioxole-containing nanoparticles could be designed to release their payload only in the specific microenvironment of a tumor, which often has a lower pH than healthy tissue. The self-assembly of block copolymers and other macromolecules provides a versatile platform for creating these stimuli-responsive systems. nih.gov The nitro and amino groups on a compound like this compound could be chemically modified to act as triggers or linkers within these larger material constructs.

Computational Design of Next-Generation Benzodioxole Derivatives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new molecules. In the context of benzodioxole research, these methods are being used to predict molecular properties, guide synthetic efforts, and design derivatives with enhanced activity and specificity.

One of the key applications is in drug design. For example, in the development of benzodioxole derivatives as potential COX inhibitors, computational docking studies are identified as a crucial next step to understand the structure-activity relationship and design more potent and selective analogues. nih.gov Similarly, in the search for neuroprotective agents, computational design can help in creating new benzo[d]oxazole-based compounds and predicting their interaction with biological targets like those in the Akt/GSK-3β/NF-κB signaling pathway. nih.gov

Beyond biological activity, computational methods are vital for understanding the fundamental chemical properties of these molecules. Density Functional Theory (DFT) calculations have been used to determine the most stable geometries and to calculate the standard molar enthalpies of formation for various 1,3-benzodioxole derivatives. ucp.pt This information is critical for predicting their stability and reactivity. These theoretical calculations show good agreement with experimental data, providing confidence in their predictive power for designing new derivatives that may be difficult to synthesize or study experimentally. ucp.pt The use of large chemical databases, assisted by computational tools, also helps in identifying promising structures for specific applications, such as in supramolecular assembly. nih.gov

Table 2: Computationally Studied Properties of Benzodioxole Derivatives

Computational MethodInvestigated PropertyCompound ClassPurpose of StudyReference
Molecular DockingBinding to COX enzymesBenzodioxole-aryl acetatesDesign of selective anti-inflammatory agents nih.gov
Density Functional Theory (DFT)Molecular geometry, Enthalpy of formationSubstituted 1,3-benzodioxolesUnderstanding molecular stability and thermochemistry ucp.pt
Western Blot Analysis SupportTarget engagement (e.g., Akt, NF-κB)Benzo[d]oxazole derivativesElucidating mechanism of neuroprotective action nih.gov
Cambridge Structural Database (CSD)Identification of binding motifsBifunctional reagentsDesign of supramolecular architectures nih.gov

In Silico Screening for Desired Properties

In silico screening, or computer-based modeling, represents a pivotal first step in modern chemical and drug discovery. This approach utilizes the known physicochemical properties of a compound to predict its behavior, potential biological activity, and interactions with biological targets. For this compound, key properties available in chemical databases form the foundation for such screening. ontosight.ai These computational predictions help to prioritize experimental research, reducing time and resource expenditure.

The process involves using a compound's structural and chemical data to model its interactions. For instance, the presence of both a nitro group (-NO2) and an amino group (-NH2) on the benzodioxole ring suggests specific electronic and hydrogen-bonding capabilities that can be modeled. ontosight.ai Properties such as the Topological Polar Surface Area (PSA) and the partition coefficient (XLogP3) are critical inputs for these models, helping to predict a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical and Computed Properties of this compound

Property Value Source
Molecular Formula C₇H₆N₂O₄ echemi.comchemicalbook.com
Molecular Weight 182.13 g/mol echemi.comchemicalbook.com
Density 1.587 g/cm³ echemi.com
Boiling Point 377 °C echemi.com
Flash Point 178 °C echemi.com
Topological Polar Surface Area (PSA) 90.3 Ų echemi.com
XLogP3 1.4 - 2.01 echemi.com

Machine Learning in Chemical Discovery

Machine learning (ML) is revolutionizing chemical discovery by enabling the analysis of vast and complex datasets far beyond human capacity. ML algorithms can identify subtle patterns and relationships between a chemical's structure and its activity, accelerating the discovery of novel compounds with desired properties. chromatographyonline.com In the context of this compound and its derivatives, ML can be applied in several ways.

Researchers can train ML models on large libraries of known compounds to predict the potential antimicrobial, antiviral, or anticancer properties of new structures like this compound. ontosight.ai These models can rapidly screen virtual libraries of related nitrobenzodioxoles to identify candidates with enhanced activity or improved properties. Furthermore, advanced ML techniques, such as combining Weighted Quantile Sum (WQS) regression with methods like Signed iterative Random Forest (SiRF), are being developed to uncover synergistic interactions between different chemicals. nih.gov This could be particularly relevant for understanding how this compound might interact with other compounds or biological systems. By integrating ML with metabolomics and mass spectrometry, the process of identifying promising molecules can be significantly streamlined. chromatographyonline.com

Interdisciplinary Research with Environmental Science and Engineering

The lifecycle of any chemical compound extends beyond the laboratory. An interdisciplinary approach that combines chemistry with environmental science and engineering is crucial for a holistic understanding of a compound's impact, from synthesis to disposal.

Monitoring and Risk Assessment of Nitrobenzodioxole Compounds

Nitroaromatic compounds, the class to which this compound belongs, are recognized as potential environmental contaminants due to their widespread use in industries such as dyes, explosives, and pharmaceuticals. epa.gov Many of these compounds are known to be persistent in the environment and can exhibit toxicity. epa.govnih.gov For example, compounds like nitrobenzene (B124822) have been detected in drinking water, highlighting the need for robust monitoring protocols. epa.gov

A comprehensive risk assessment for nitrobenzodioxole compounds would involve:

Environmental Fate Studies: Investigating how these compounds behave in soil, water, and air. Related compounds, such as some halomethoxybenzenes, are known to undergo long-range atmospheric transport and can evaporate from water sources, indicating widespread dispersal potential. nih.gov

Toxicity Profiling: The inclusion of this compound in toxicology databases like the Distributed Structure-Searchable Toxicity (DSSTox) database is a first step. echemi.com Further studies are needed to understand its specific ecotoxicity.

Development of Analytical Methods: Creating sensitive and specific methods to detect and quantify nitrobenzodioxole compounds in environmental samples (water, soil, air).

Development of Sustainable Production and Disposal Strategies

The principles of green chemistry are essential for mitigating the environmental impact of chemical production. For this compound, this involves re-evaluating its synthesis and developing environmentally benign disposal methods.

Current synthesis routes for this compound and its precursors can involve reagents like nitric acid and solvents such as methanol (B129727). chemicalbook.com A patent for a related compound outlines a multi-step synthesis involving nitration followed by a reduction step, which can be achieved using iron powder or catalytic hydrogenation with catalysts like palladium on carbon. google.com

Future research into sustainable production could focus on:

Electrochemical Synthesis: The electrochemical reduction of nitro groups is a promising green alternative. acs.org This method can reduce the reliance on chemical reducing agents and can be powered by renewable energy sources. For instance, titanium-based mediators have been used for the electrochemical reduction of nitro groups to amines. acs.org

Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives, such as water or ionic liquids, where possible.

Catalyst Development: Creating more efficient and recyclable catalysts for nitration and reduction reactions to minimize waste.

Given the persistence of nitroaromatic compounds, developing effective disposal strategies is critical. nih.gov This could involve bioremediation approaches, where microorganisms are used to break down the compound, or advanced oxidation processes that mineralize the chemical into less harmful substances like carbon dioxide and water.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-nitro-1,3-benzodioxol-5-amine, and how can reaction purity be optimized?

  • Methodological Answer : The synthesis typically involves nitration and functional group modifications of 1,3-benzodioxol-5-amine precursors. For example, nitration of 4,5-methylenedioxyacetophenone derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields intermediates, followed by reductive amination or substitution . Purity optimization may involve column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization using polar aprotic solvents like DMSO. Reaction monitoring via TLC (Rf ~0.3–0.5) and NMR (disappearance of aromatic proton signals at δ 6.5–7.0 ppm) is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR-ATR : Confirms nitro (N–O stretch at ~1520 cm⁻¹) and benzodioxole (C–O–C asymmetric stretch at ~1280 cm⁻¹) groups .
  • GC-MS (EI) : Retention time ~4.87 min (HP1-MS column, He carrier gas) with base peaks at m/z 151 (benzodioxole fragment) and 44 (NO₂-related fragment) .
  • ¹H NMR (DMSO-d₆) : Key signals include aromatic protons (δ 6.8–7.2 ppm, singlet for dioxole-substituted ring) and amine protons (δ 3.5–4.0 ppm, broad if free) .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and packing of this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is ideal. Challenges include anisotropic displacement parameter refinement for nitro groups and resolving disorder in the dioxole ring. ORTEP-3 or WinGX can visualize thermal ellipsoids and intermolecular interactions (e.g., C–H···O hydrogen bonds forming R₂²(6) dimers). Validate structures using PLATON/ADDSYM to check for missed symmetry .
Crystallographic Software Application
SHELXL (v.2018)Refinement
ORTEP-3Visualization
WinGXData processing

Q. What strategies address contradictions in pharmacological data for this compound as a GLUT5 inhibitor?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell lines, substrate concentrations). Use orthogonal assays:

  • Competitive binding assays (radiolabeled fructose vs. MSNBA, a derivative) to confirm target specificity .
  • Molecular docking : Compare binding poses in GLUT5 models (PDB ID 4YBQ) to identify critical residues (e.g., Trp⁴⁵⁰, Gln¹⁶⁸) influencing affinity .
  • Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

Q. How can computational chemistry predict reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to:

  • Calculate pKa (amine group: ~8.5–9.0 in water) and nitro group reduction potentials.
  • Simulate hydrolysis pathways (e.g., nitro → amine reduction at pH < 3) using Gaussian or ORCA.
  • Validate with HPLC-MS stability studies (e.g., 24-hour incubation in PBS at 37°C) .

Data Analysis and Validation

Q. What are common pitfalls in interpreting mass spectrometry data for nitro-aromatic compounds like this compound?

  • Methodological Answer :

  • False fragments : Nitro groups may decompose during EI, producing NO⁺ (m/z 30) or NO₂⁺ (m/z 46) ions mistaken for contaminants.
  • Isotopic patterns : ⁷⁹Br/⁸¹Br isotopes in brominated analogs (e.g., 7-bromo derivatives) require careful deconvolution .
  • Solution : Use high-resolution MS (HRMS-TOF) and compare with NIST library entries for benzodioxole derivatives .

Q. How do intermolecular interactions influence the solid-state stability of this compound?

  • Methodological Answer : SCXRD reveals C–H···O hydrogen bonds (2.5–3.0 Å) between nitro oxygen and adjacent aromatic protons, stabilizing the lattice. Thermal gravimetric analysis (TGA) shows decomposition >200°C, correlating with weakened van der Waals forces. Use Mercury software to calculate packing coefficients and predict hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Nitro-1,3-benzodioxol-5-amine
Reactant of Route 2
Reactant of Route 2
6-Nitro-1,3-benzodioxol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.